molecular formula C40H76O4Si B3367692 TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE CAS No. 18888-09-0

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE

Cat. No.: B3367692
CAS No.: 18888-09-0
M. Wt: 649.1 g/mol
InChI Key: FFGFCZRBQGSAJV-UHFFFAOYSA-N
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Description

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE is a chemical compound with the molecular formula C32H64O4Si. It is known for its unique structure, which includes four 5-methyl-2-propan-2-ylcyclohexyl groups attached to a central silicon atom through oxygen atoms. This compound is used in various research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE typically involves the reaction of 5-methyl-2-propan-2-ylcyclohexanol with a silicon-containing reagent such as silicon tetrachloride (SiCl4) or tetraethoxysilane (TEOS). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon reagent. The general reaction scheme can be represented as follows:

4(5-methyl-2-propan-2-ylcyclohexanol)+SiCl4This compound+4HCl4 \text{(5-methyl-2-propan-2-ylcyclohexanol)} + \text{SiCl}_4 \rightarrow \text{this compound} + 4 \text{HCl} 4(5-methyl-2-propan-2-ylcyclohexanol)+SiCl4​→this compound+4HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The compound can participate in substitution reactions where the 5-methyl-2-propan-2-ylcyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes.

Scientific Research Applications

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the development of biomaterials and drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical imaging and diagnostics.

    Industry: It is used in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can interact with biological molecules or materials, influencing their properties and behavior.

Comparison with Similar Compounds

Similar Compounds

    TETRAKIS[(2-HYDROXYETHOXY)SILANE]: Similar in structure but with hydroxyethoxy groups instead of 5-methyl-2-propan-2-ylcyclohexyl groups.

    TETRAKIS[(METHOXY)SILANE]: Contains methoxy groups instead of 5-methyl-2-propan-2-ylcyclohexyl groups.

Uniqueness

TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE is unique due to the bulky and hydrophobic nature of the 5-methyl-2-propan-2-ylcyclohexyl groups. This imparts distinct physical and chemical properties, such as increased steric hindrance and hydrophobicity, which can be advantageous in certain applications.

Properties

IUPAC Name

tetrakis(5-methyl-2-propan-2-ylcyclohexyl) silicate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76O4Si/c1-25(2)33-17-13-29(9)21-37(33)41-45(42-38-22-30(10)14-18-34(38)26(3)4,43-39-23-31(11)15-19-35(39)27(5)6)44-40-24-32(12)16-20-36(40)28(7)8/h25-40H,13-24H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFCZRBQGSAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O[Si](OC2CC(CCC2C(C)C)C)(OC3CC(CCC3C(C)C)C)OC4CC(CCC4C(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864862
Record name Menthol silicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18888-09-0
Record name Silicic acid (H4SiO4), tetrakis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18888-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthol silicon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018888090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicic acid (H4SiO4), tetrakis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester, rel-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Menthol silicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramenthol, tetraester with silicic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.756
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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